molecular formula C26H29N3O8 B554376 Z-Lys(Z)-OSu CAS No. 2116-83-8

Z-Lys(Z)-OSu

Cat. No.: B554376
CAS No.: 2116-83-8
M. Wt: 511,51 g/mole
InChI Key: LHOAUCZIIQFZMI-NRFANRHFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Lys(Z)-OSu typically involves the protection of the lysine amino groups with benzyloxycarbonyl (Z) groups, followed by the activation of the carboxyl group with N-hydroxysuccinimide (OSu). The reaction conditions often include the use of organic solvents such as dichloromethane and coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-Lys(Z)-OSu primarily undergoes substitution reactions due to the presence of the activated ester group. It can react with nucleophiles such as amines to form amide bonds, which is a key step in peptide synthesis .

Common Reagents and Conditions:

Major Products: The major products of reactions involving this compound are peptides with protected lysine residues, which can be further deprotected to yield the desired peptide sequences .

Scientific Research Applications

Chemistry: Z-Lys(Z)-OSu is extensively used in the synthesis of peptides and proteins. It allows for the selective protection and activation of lysine residues, facilitating the assembly of complex peptide sequences .

Biology and Medicine: In biological research, this compound is used to modify proteins and peptides, enabling the study of protein-protein interactions and enzyme mechanisms. It is also used in the development of peptide-based drugs .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide therapeutics and diagnostic agents. Its ability to selectively protect lysine residues makes it valuable in the production of high-purity peptides .

Mechanism of Action

Mechanism: The mechanism of action of Z-Lys(Z)-OSu involves the formation of a stable amide bond with the lysine amino group. This prevents unwanted side reactions during peptide synthesis, allowing for the controlled and precise assembly of peptides .

Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of lysine residues in peptides and proteins. By protecting these groups, it ensures the selective formation of peptide bonds during synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual protection of both the α-amino and ε-amino groups of lysine, combined with the activated ester group. This makes it highly effective in peptide synthesis, allowing for selective and efficient formation of peptide bonds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOAUCZIIQFZMI-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144662
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21160-83-8
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21160-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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